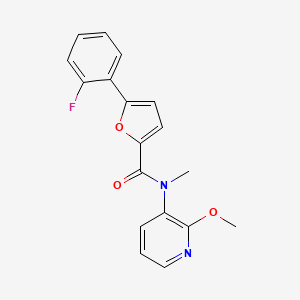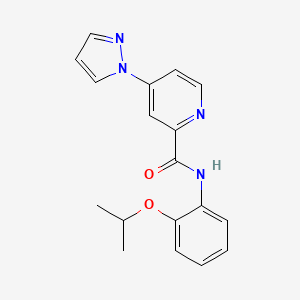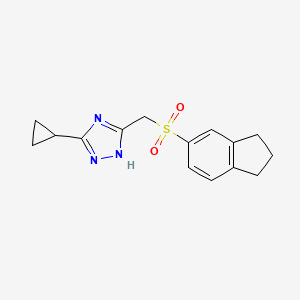![molecular formula C11H16ClNO B7663587 2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as Clenbuterol and has been widely used in scientific research for its various applications. The purpose of
作用機序
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol acts as a beta-adrenergic agonist, which means it binds to and activates beta-adrenergic receptors in the body. This results in the relaxation of smooth muscles in the airways, which can improve breathing in individuals with respiratory diseases. Additionally, it can stimulate the production of proteins in muscle cells, promoting muscle growth and improving athletic performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. In low doses, it can improve breathing and promote muscle growth. However, in high doses, it can cause adverse effects such as tachycardia, hypertension, and arrhythmias. It can also lead to skeletal muscle tremors, anxiety, and insomnia.
実験室実験の利点と制限
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. However, its use is limited by its potential for adverse effects, which can make it difficult to interpret experimental results. Additionally, its anabolic effects can make it difficult to distinguish between the effects of the compound and those of exercise.
将来の方向性
There are several future directions for research on 2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol. One potential area of study is its use in treating respiratory diseases such as asthma and COPD. Additionally, it may have potential as a treatment for heart failure. Further research is needed to determine the optimal dosing and duration of exposure to minimize adverse effects. Additionally, future studies may investigate potential analogs of Clenbuterol with improved efficacy and reduced toxicity.
Conclusion:
This compound is a chemical compound with a well-established mechanism of action and a variety of potential applications in scientific research. Its use is limited by its potential for adverse effects, but it remains a valuable tool for investigating respiratory diseases, muscle growth, and athletic performance. Further research is needed to fully understand its potential and limitations.
合成法
The synthesis of 2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol involves the reaction of 4-Chloro-2-methylbenzyl chloride with N,N-dimethylethanolamine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified by recrystallization or chromatography.
科学的研究の応用
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol has been extensively used in scientific research for its various applications. It has been studied for its potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has also been investigated for its anabolic effects, which can promote muscle growth and improve athletic performance. Additionally, it has been studied for its potential use in weight loss and as a treatment for heart failure.
特性
IUPAC Name |
2-[(4-chloro-2-methylphenyl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9-7-11(12)4-3-10(9)8-13(2)5-6-14/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJSFIYNQLEALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)

![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7663516.png)
![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
![N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B7663542.png)

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B7663559.png)
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea](/img/structure/B7663567.png)
![N-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methylsulfanylaniline](/img/structure/B7663574.png)
![(3S)-1-[3-(furan-2-carbonylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7663586.png)



